molecular formula C22H24N6O3 B303704 2-amino-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-amino-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B303704
M. Wt: 420.5 g/mol
InChI Key: MKSUMMGQDQUKNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the triazole ring and the dimethoxyphenyl group. The final steps involve the addition of the amino and nitrile groups under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-amino-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets, altering their function and leading to a biological response. The specific pathways involved depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural features. This allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, or specificity.

Properties

Molecular Formula

C22H24N6O3

Molecular Weight

420.5 g/mol

IUPAC Name

2-amino-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-yl)-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C22H24N6O3/c1-22(2)8-15-19(16(29)9-22)18(13-7-12(30-3)5-6-17(13)31-4)14(10-23)20(24)28(15)21-25-11-26-27-21/h5-7,11,18H,8-9,24H2,1-4H3,(H,25,26,27)

InChI Key

MKSUMMGQDQUKNL-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(N2C3=NC=NN3)N)C#N)C4=C(C=CC(=C4)OC)OC)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=NC=NN3)N)C#N)C4=C(C=CC(=C4)OC)OC)C(=O)C1)C

Origin of Product

United States

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